2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes both imidazo and pyrimidine rings, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the imidazo[1,2-a]pyrimidine core.
Attachment of the 2,6-dimethylphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the 2,6-dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazo[1,2-a]pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the imidazo[1,2-a]pyrimidine ring.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the additional phenyl groups.
2-(4-chlorophenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine: Similar structure but with different substituents on the phenyl groups.
Uniqueness
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 2,6-dimethylphenyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C22H21ClN4 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C22H21ClN4/c1-13-6-5-7-14(2)19(13)25-21-20(17-8-10-18(23)11-9-17)26-22-24-15(3)12-16(4)27(21)22/h5-12,25H,1-4H3 |
InChI Key |
ZCPIJKUGDHTTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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